2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
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Overview
Description
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a chlorinated phenoxy group, a propanoyl group, and an ethylhydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide typically involves multiple steps. One common synthetic route starts with the chlorination of 5-methylphenol to produce 2-chloro-5-methylphenol. This intermediate is then reacted with propanoyl chloride to form 2-(2-chloro-5-methylphenoxy)propanoyl chloride . The final step involves the reaction of 2-(2-chloro-5-methylphenoxy)propanoyl chloride with N-ethylhydrazinecarbothioamide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-methylphenol: A precursor in the synthesis of the target compound.
2-(2-chloro-5-methylphenoxy)propanoyl chloride: An intermediate in the synthetic route.
2-chloro-5-methylpyridine: Another chlorinated aromatic compound with different applications.
Uniqueness
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(2-chloro-5-methylphenoxy)propanoylamino]-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-4-15-13(20)17-16-12(18)9(3)19-11-7-8(2)5-6-10(11)14/h5-7,9H,4H2,1-3H3,(H,16,18)(H2,15,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDPNTQOWDZCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=C(C=CC(=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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